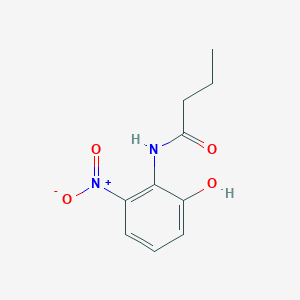

N-(2-Hydroxy-6-nitrophenyl)butyramide

Descripción

Propiedades

IUPAC Name |

N-(2-hydroxy-6-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-4-9(14)11-10-7(12(15)16)5-3-6-8(10)13/h3,5-6,13H,2,4H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRCOYCKBKXIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Acylation of 2-Hydroxy-6-nitroaniline with Butyric Anhydride

The most common and straightforward method to prepare N-(2-Hydroxy-6-nitrophenyl)butyramide is through the acylation of 2-hydroxy-6-nitroaniline using butyric anhydride.

- Reaction Conditions : Controlled temperature conditions are maintained to avoid side reactions and ensure selective acylation of the amine group.

- Mechanism : The nucleophilic amine group of 2-hydroxy-6-nitroaniline attacks the electrophilic carbonyl carbon of butyric anhydride, leading to the formation of the amide bond.

- Solvent : Typically carried out in an inert solvent such as dichloromethane or acetonitrile to facilitate mixing and control reaction kinetics.

- Purification : The crude product is purified by recrystallization or chromatographic techniques to isolate the pure amide.

This method is widely reported and considered efficient for obtaining high-purity this compound.

Preparation of Stock Solutions for Experimental Use

For biological and chemical assays, this compound is often prepared as stock solutions with precise molar concentrations.

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.4601 | 0.892 | 0.446 |

| 5 | 22.3005 | 4.4601 | 2.2301 |

| 10 | 44.601 | 8.9202 | 4.4601 |

- Preparation Notes : Dissolution is aided by physical methods such as vortexing, ultrasound, or hot water bath to ensure complete solubilization.

- Solvent Use : Dimethyl sulfoxide (DMSO) is commonly used as a master solvent due to its excellent solubilizing properties.

- Formulation for In Vivo Studies : Stepwise addition of co-solvents like PEG300, Tween 80, and water is recommended to maintain clarity and stability of the solution.

Summary Table of Preparation-Related Parameters

| Preparation Aspect | Description | Notes/Conditions |

|---|---|---|

| Starting Material | 2-Hydroxy-6-nitroaniline | Commercially available or synthesized |

| Acylating Agent | Butyric anhydride | Used under controlled temperature |

| Solvent | Dichloromethane, acetonitrile, or DMSO | Choice depends on reaction scale and purity needs |

| Reaction Temperature | Typically ambient to mild heating | To avoid side reactions |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Stock Solution Preparation | DMSO master solution, dilution with co-solvents | Physical aids (vortex, ultrasound) recommended |

| Catalytic Transformations | Hydrogenation for nitro reduction (optional) | Pd/C or Raney Ni catalysts, 20-100 °C |

Research Findings and Practical Notes

- The acylation method is the most reliable and reproducible for laboratory-scale synthesis.

- Maintaining reaction clarity and controlling temperature are critical to avoid by-products.

- The preparation of stock solutions for biological assays requires careful solvent handling and stepwise dilution to maintain compound stability.

- Physical methods such as vortexing and ultrasonic baths are effective in improving solubility during stock preparation.

- Catalytic hydrogenation can be employed to modify the nitro group if derivatives are desired, but this is a separate step from the initial preparation of the amide.

Análisis De Reacciones Químicas

N-(2-Hydroxy-6-nitrophenyl)butyramide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Organic Synthesis

N-(2-Hydroxy-6-nitrophenyl)butyramide serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Reactivity and Transformations

The compound's reactivity allows it to undergo:

- Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

- Electrophilic Substitution : The aromatic ring can participate in reactions such as nitration or halogenation.

Biological Applications

Enzyme-Substrate Interaction Studies

In biological research, this compound is employed as a probe to study enzyme-substrate interactions and protein-ligand binding. Its functional groups enable it to form hydrogen bonds and electrostatic interactions with various biological macromolecules, thereby influencing their activity.

Potential Pharmacological Properties

Research has indicated that this compound may possess anti-inflammatory and antimicrobial activities. Studies are ongoing to explore its pharmacological potential, particularly in developing new therapeutic agents .

Medical Applications

Drug Development

this compound is being investigated for its role in drug development. Its chemical structure allows it to act as an intermediate in synthesizing pharmacologically active compounds, which could lead to novel treatments for various diseases .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against specific bacterial strains. This finding supports its potential use in developing new antibiotics .

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in the development of materials with specific properties, such as dyes and polymers. Its ability to modify the physical and chemical characteristics of materials makes it valuable for creating advanced materials.

Comparison with Similar Compounds

The compound can be compared with similar derivatives such as:

- N-(2-Hydroxy-4-nitrophenyl)butyramide

- N-(2-Hydroxy-6-nitrophenyl)acetamide

- N-(2-Hydroxy-6-nitrophenyl)propionamide

These compounds share some chemical properties but differ significantly in their reactivity and biological activities, highlighting the uniqueness of this compound.

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactivity; undergoes oxidation/reduction |

| Biology | Probe for enzyme-substrate interactions | Influences protein activity; potential therapeutic uses |

| Medicine | Drug development | Exhibits antimicrobial properties |

| Industry | Development of dyes and polymers | Modifies material properties |

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxy-6-nitrophenyl)butyramide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

N-(4-Nitrophenyl)butyramide

This analog replaces the 2-hydroxy and 6-nitro substituents with a single 4-nitro group on the phenyl ring (C₁₀H₁₁N₂O₃, MW: 207.21 g/mol). Unlike N-(2-Hydroxy-6-nitrophenyl)butyramide, it lacks hydrogen-bonding capacity due to the absence of a hydroxyl group. Computational and experimental studies demonstrate that N-(4-nitrophenyl)butyramide undergoes hydrolysis by serine hydrolases (e.g., esterases and lipases) via a conserved mechanism, with energy barriers consistent across structurally divergent enzymes . The para-nitro group facilitates electron withdrawal, stabilizing transition states during hydrolysis.

N-(2,4-Dinitrophenyl)butyramide

Aliphatic-Substituted Butyramides

N-((2S,3S,E)-3-Hydroxyheptadec-4-en-2-yl)butyramide (Compound 4)

This ceramide mimic (C₂₁H₄₁NO₂, MW: 339.56 g/mol) features a long aliphatic chain with a hydroxyl group and a double bond. The bulky hydrocarbon tail enhances lipophilicity, promoting membrane interaction—a stark contrast to the aromatic, polar substituents of the target compound.

Pharmacologically Relevant Butyramides

N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide

A fentanyl analog listed in legal statutes (), this compound incorporates a piperidine ring and methoxy-phenyl group. Its structural complexity and opioid receptor affinity highlight the diversity of butyramide applications, though its pharmacological profile diverges significantly from the nitro/hydroxy-substituted analogs discussed here.

Data Tables

Research Findings and Mechanistic Insights

- Enzyme Interactions : The hydrolysis of N-(4-nitrophenyl)butyramide by serine hydrolases involves a nucleophilic attack on the amide carbonyl, stabilized by the electron-withdrawing nitro group. The ortho-hydroxy substituent in this compound may modulate this mechanism through steric effects or hydrogen bonding, though experimental validation is needed .

- Cytotoxicity: Aliphatic-substituted butyramides like Compound 4 exhibit cytotoxicity linked to their lipid-like structure, which integrates into cellular membranes. The aromatic nitro/hydroxy substitution pattern in this compound likely redirects its bioactivity toward non-membrane targets .

Actividad Biológica

N-(2-Hydroxy-6-nitrophenyl)butyramide is a compound of significant interest in medicinal and biological chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a butyramide group linked to a 2-hydroxy-6-nitrophenyl moiety. The presence of hydroxyl and nitro groups enhances its reactivity and ability to interact with biological targets. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions , which may alter the activity of various biological macromolecules. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert significant biological effects.

1. Enzyme Interaction

This compound has been utilized as a probe to study enzyme-substrate interactions. It serves as a substrate or inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms.

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. Studies have suggested that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

3. Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial activity against certain bacterial strains. This property is being explored for potential therapeutic applications in treating infections.

Case Studies

A recent study evaluated the effects of this compound on cultured human cells, revealing significant alterations in cell viability and proliferation rates. The compound was found to induce apoptosis in cancer cell lines while sparing non-cancerous cells, suggesting selectivity that could be harnessed for cancer therapy.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | HepG2 (Liver Cancer) | 50 µM | Induced apoptosis (70% cell death) |

| Study B | PC-3 (Prostate Cancer) | 100 µM | Reduced proliferation (60% inhibition) |

| Study C | Normal Fibroblasts | 100 µM | Minimal effect (10% reduction) |

Toxicological Assessment

Toxicity studies have shown that this compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 1000 mg/kg, establishing a NOAEL (No Observed Adverse Effect Level) .

Q & A

Basic Research: What are the standard synthetic routes for preparing nitro-substituted aromatic butyramides like N-(2-Hydroxy-6-nitrophenyl)butyramide?

Methodological Answer:

Synthesis typically involves coupling nitro-substituted aromatic amines with activated acyl derivatives. For example, in structurally analogous compounds (e.g., N-(4-nitrophenyl)-butyramide), acylation is achieved using bromoacetyl bromide or direct coupling of butyryl chloride with the aromatic amine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key steps include:

- Reagent selection : Use anhydrous conditions to avoid hydrolysis of reactive intermediates.

- Purification : Column chromatography with ethyl acetate/hexane (1:5) is effective for isolating nitroaromatic amides .

- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent to amine) to maximize conversion.

Example Data from Analogous Compounds :

| Compound | Method | Reagents Used | Yield | Purity (Rf) |

|---|---|---|---|---|

| N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide | Bromoacetyl bromide + n-butylamine | Triethylamine, K₂CO₃ | 82% | 0.32 |

| Hypothetical adaptation | Butyryl chloride + 2-hydroxy-6-nitroaniline | Triethylamine, DCM | Predicted: 70–85% | — |

Basic Research: How do researchers confirm the structure and purity of nitroaromatic butyramides?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm for nitro-substituted phenyl groups) and amide NH signals (δ 8.0–10.0 ppm). Hydroxyl protons (if unprotected) appear as broad peaks around δ 5.0–6.0 ppm .

- ¹³C-NMR : Confirm carbonyl (C=O) resonance at δ 165–175 ppm and nitro group effects on adjacent carbons (deshielding).

- Mass Spectrometry (MS) : ESI-MS or EI-MS should match the molecular ion peak (e.g., m/z = calculated molecular weight ± 0.5 Da) .

- Melting Point (mp) : Compare with literature values for structurally similar compounds (e.g., mp 75–84°C for nitroaromatic acetamides) .

Advanced Research: How can computational modeling predict the reactivity or enzyme interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. The nitro and hydroxyl groups may act as hydrogen bond donors/acceptors in enzyme binding .

- Molecular Docking : Use software like AutoDock Vina to model interactions with serine hydrolases or other target enzymes. For example, the nitro group may form π-stacking with aromatic residues in active sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs.

Advanced Research: How to resolve contradictions in spectral data or bioactivity results for nitroaromatic amides?

Methodological Answer:

- Scenario 1: Discrepant NMR Peaks

- Hypothesis : Tautomerism (e.g., keto-enol equilibria due to hydroxyl and nitro groups).

- Resolution : Perform variable-temperature NMR or deuterium exchange experiments to identify labile protons .

- Scenario 2: Inconsistent Bioactivity

Basic Research: What are the stability and storage requirements for nitro-substituted butyramides?

Methodological Answer:

- Stability Risks : Nitro groups may degrade under prolonged light exposure or elevated temperatures. Hydroxyl groups increase hygroscopicity.

- Storage : Refrigerate at 0–6°C in amber vials under inert gas (argon/nitrogen). Use desiccants to prevent hydrolysis .

- Monitoring : Perform periodic HPLC-UV checks (λ = 254 nm) to detect decomposition.

Advanced Research: How does the electronic nature of substituents (nitro vs. hydroxyl) influence the compound’s biochemical interactions?

Methodological Answer:

- Nitro Group (–NO₂) :

- Electron-withdrawing effect reduces electron density on the aromatic ring, enhancing electrophilicity.

- May participate in redox reactions (e.g., nitro reduction to amine in enzymatic environments).

- Hydroxyl Group (–OH) :

- Acts as a hydrogen bond donor, potentially improving solubility and target binding.

- Requires protection (e.g., acetylation) during synthesis to prevent side reactions .

- Synergistic Effects : The ortho-nitro and para-hydroxy arrangement may create a polarized electronic environment, favoring interactions with charged enzyme residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.